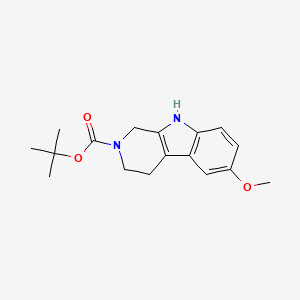

tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound's complete Chemical Abstracts Service registry number is 1029578-08-2, providing unambiguous identification within chemical databases. The molecular formula C17H22N2O3 reflects the presence of seventeen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 302.37 grams per mole.

The systematic name derives from the core beta-carboline framework, specifically the 1H-pyrido[3,4-b]indole ring system that characterizes this class of alkaloids. The pyrido[3,4-b]indole nomenclature indicates the fusion pattern between the pyridine and indole rings, where the pyridine ring is fused to the b-face of the indole nucleus at the 3,4-positions. The tetrahydro designation specifies that four hydrogen atoms have been added across the pyrido ring system, creating a saturated six-membered ring within the overall bicyclic structure.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate exhibits characteristic features of the beta-carboline family, with a rigid bicyclic core system and flexible substituent groups that influence overall molecular conformation. Crystallographic studies of related tetrahydro-beta-carboline derivatives have revealed important structural parameters that likely apply to this compound, including specific bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.

The core beta-carboline framework adopts a planar or near-planar configuration for the aromatic indole portion, while the tetrahydropyridine ring typically assumes a chair or envelope conformation depending on the substitution pattern. Single crystal X-ray diffraction studies of analogous compounds have demonstrated that the tetrahydro ring generally exhibits significant puckering, with the degree of puckering influenced by the nature and position of substituents.

The methoxy substituent at the 6-position of the indole ring introduces both steric and electronic effects that impact the overall molecular geometry. The methoxy group typically adopts a coplanar arrangement with the aromatic ring system, maximizing conjugation between the oxygen lone pairs and the aromatic pi-electron system. This coplanarity contributes to the overall molecular rigidity and influences intermolecular interactions in crystalline phases.

The tert-butyl carboxylate ester functionality attached to the nitrogen at position 2 represents the most conformationally flexible portion of the molecule. The tert-butyl group can adopt multiple rotational conformations around the C-O and O-C bonds, creating potential energy minima that correspond to different molecular conformers. Crystallographic analysis of related compounds suggests that the carboxylate ester typically adopts an extended conformation that minimizes steric interactions with the beta-carboline core structure.

Intermolecular interactions in crystalline phases of tetrahydro-beta-carboline derivatives commonly involve hydrogen bonding between the indole nitrogen-hydrogen group and carbonyl oxygen atoms of neighboring molecules. These hydrogen bonding networks contribute significantly to crystal stability and influence the overall packing arrangement within the unit cell structure.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate, with characteristic chemical shifts that reflect the electronic environment of different molecular regions. Proton nuclear magnetic resonance spectroscopy of related tetrahydro-beta-carboline compounds demonstrates characteristic patterns that enable structural assignment and stereochemical determination.

The aromatic proton region typically exhibits signals between 7.0 and 8.5 parts per million, with the indole ring protons showing distinct coupling patterns that reflect their relative positions within the aromatic system. The methoxy substituent produces a characteristic singlet around 3.8 parts per million, integrating for three protons and providing clear evidence for the presence of this functional group. The tetrahydropyridine ring protons appear as complex multipiples in the aliphatic region between 2.5 and 4.5 parts per million, with chemical shifts that depend on their proximity to the nitrogen atoms and aromatic ring system.

The tert-butyl ester functionality generates a distinctive singlet around 1.5 parts per million, integrating for nine protons and representing one of the most characteristic features in the proton nuclear magnetic resonance spectrum. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information, with carbonyl carbon signals appearing around 155 parts per million and aromatic carbons distributed throughout the 110-140 parts per million region.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch of the ester functionality typically appears around 1695-1725 wavenumbers, while the aromatic carbon-carbon stretches occur in the 1400-1600 wavenumber region. The indole nitrogen-hydrogen stretch produces a broad absorption around 3300-3500 wavenumbers when present in the unprotected form.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. Electrospray ionization typically produces protonated molecular ions at mass-to-charge ratio 303, corresponding to the addition of a proton to the neutral molecule. Characteristic fragmentation patterns include loss of the tert-butyl group (mass decrease of 57 atomic mass units) and loss of the entire tert-butoxycarbonyl protecting group (mass decrease of 101 atomic mass units), providing diagnostic information for structural confirmation.

Tautomeric and Conformational Properties

The tautomeric behavior of tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate reflects the complex electronic interactions within the beta-carboline core structure, particularly involving the nitrogen atoms and the aromatic ring system. Beta-carboline derivatives exhibit characteristic tautomeric equilibria that depend on environmental factors such as solvent polarity, temperature, and pH conditions.

The most significant tautomeric consideration involves the potential for proton exchange between nitrogen atoms within the bicyclic system. Under certain conditions, proton migration can occur between the indole nitrogen and the tetrahydropyridine nitrogen, leading to different tautomeric forms with distinct spectroscopic and chemical properties. However, the presence of the tert-butyl carboxylate protecting group on the tetrahydropyridine nitrogen significantly restricts this tautomeric behavior by preventing protonation at that site.

Conformational analysis reveals multiple energy minima corresponding to different spatial arrangements of the flexible substituent groups. The tetrahydropyridine ring can adopt various puckered conformations, with chair and envelope forms representing the most stable arrangements. Nuclear magnetic resonance studies of related compounds have identified specific coupling constants that correlate with preferred conformational states, providing experimental evidence for the predominant molecular shapes in solution.

The methoxy substituent exhibits restricted rotation around the carbon-oxygen bond due to partial double bond character arising from resonance interactions with the aromatic ring system. This restricted rotation contributes to the overall conformational rigidity of the aromatic portion of the molecule and influences the spatial relationships between different functional groups.

Solvent effects play a crucial role in determining the preferred conformational states of the molecule. Polar solvents tend to stabilize conformations that maximize dipole moments and hydrogen bonding interactions, while nonpolar solvents favor conformations that minimize intramolecular dipole interactions. Temperature-dependent nuclear magnetic resonance studies of related beta-carboline derivatives have revealed coalescence phenomena that reflect the energy barriers between different conformational states.

Properties

IUPAC Name |

tert-butyl 6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-7-12-13-9-11(21-4)5-6-14(13)18-15(12)10-19/h5-6,9,18H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLQZXREUOCMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet–Spengler Reaction for Tetrahydro-β-carboline Core Formation

- The core tetrahydro-β-carboline framework is constructed by the Pictet–Spengler condensation of 5-methoxytryptophan methyl ester or its hydrochloride salt with aldehydes under acidic catalysis (e.g., trifluoroacetic acid or TFA) in organic solvents such as dichloromethane (DCM) at room temperature.

- The reaction conditions influence the stereochemical outcome, with kinetic control favoring the cis isomer and thermodynamic control favoring the trans isomer.

- For example, refluxing 5-hydroxytryptophan methyl ester hydrochloride with 2,2-dimethoxyacetaldehyde in DCM with catalytic TFA yields methyl 1-(dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate intermediates, which can be further elaborated.

Protection and Esterification

- The carboxylic acid group is protected as a tert-butyl ester to enhance stability and facilitate purification. This is typically achieved by esterification using tert-butyl-l-prolinate or tert-butyl alcohol derivatives under coupling conditions.

- For instance, coupling of 6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylic acid with tert-butyl-l-prolinate using HATU (a coupling reagent) and DIPEA (a base) in dimethylformamide (DMF) at low temperature leads to the tert-butyl ester derivative with high yield.

Deprotection and Purification

- The tert-butyl ester can be cleaved under acidic conditions, such as treatment with hydrogen chloride in methanol at room temperature for 2 hours, yielding the free acid or related derivatives.

- The reaction mixture is neutralized with sodium bicarbonate, and the product is purified by silica gel chromatography using dichloromethane/methanol mixtures.

Lithiation and Electrophilic Substitution for Functionalization

- For substitution at the 1-position of the tetrahydro-β-carboline ring, lithiation methods are employed.

- Treatment of tert-butyl-2,3,4,9-tetrahydro-1H-β-carboline-2-carboxylate with sodium hydride (NaH) followed by reaction with chloromethyl methyl ether (MOMCl) introduces methoxymethyl groups.

- Further lithiation with n-butyllithium (n-BuLi) at low temperature (−50 °C) followed by electrophilic substitution with methyl iodide (MeI) yields 1-methyl derivatives.

Detailed Reaction Conditions and Yields

Research Findings and Observations

- The stereochemical outcome of the Pictet–Spengler reaction is highly dependent on reaction parameters such as solvent, temperature, and acid catalyst. This allows selective access to cis or trans tetrahydro-β-carboline isomers, which may influence biological activity.

- Protection of the carboxyl group as tert-butyl ester is critical for stability during subsequent synthetic steps and facilitates purification by chromatography.

- The use of strong bases like NaH and organolithium reagents enables selective lithiation and subsequent electrophilic substitution, expanding the chemical diversity of the beta-carboline scaffold.

- Acidic deprotection conditions (HCl in methanol) provide a mild and efficient route to remove the tert-butyl ester, yielding high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the beta-carboline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Synthesis of Tetrahydro-beta-carboline Derivatives

One of the primary applications of tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate is as a precursor for synthesizing other tetrahydro-beta-carboline derivatives. The presence of functional groups allows for various synthetic modifications, making it a versatile starting material in organic synthesis .

Beta-carbolines are known for their diverse biological activities, including neuroprotective effects and potential antidepressant properties. Research indicates that this specific compound may interact with various receptors or enzymes in the central nervous system. Preliminary studies suggest potential binding affinities that could lead to therapeutic applications .

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly concerning its neuroactive effects. Studies have indicated that it may exhibit anxiolytic and antidepressant-like activities, making it a candidate for further pharmacological exploration .

Case Study 1: Neuroprotective Effects

In an experimental study examining the neuroprotective effects of beta-carbolines, tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate was shown to reduce neuronal cell death in models of oxidative stress. The results indicated significant protective effects against neurodegeneration .

Case Study 2: Receptor Interaction Studies

Another study focused on the interaction of this compound with serotonin receptors (5-HT). The findings revealed that tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate demonstrated binding affinity towards these receptors, suggesting its potential role in modulating serotonergic activity .

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Beta-carbolines exhibit diverse pharmacological properties depending on substituents and oxidation states. Below is a comparative analysis of key analogs:

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| Target Compound | Tetrahydro-beta-carboline | 6-OCH₃, 2-tert-butyl ester | Enhanced lipophilicity from tert-butyl; potential metabolic stability |

| Harman (1-Methyl-beta-carboline) | Beta-carboline | 1-CH₃ | Fully aromatic; associated with MAO inhibition and neuroactive effects |

| Tetrahydroharman | Tetrahydro-beta-carboline | 1-CH₃ | Reduced core; formed endogenously from acetaldehyde and tryptamine |

| Norharman | Beta-carboline | Unsubstituted | Simplest beta-carboline; found in tobacco smoke and cooked foods |

| 6-Hydroxy-beta-carboline | Beta-carboline | 6-OH | Polar substituent; may influence receptor binding and solubility |

Biological Activity

tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate is a synthetic compound belonging to the beta-carboline family. Its molecular formula is C17H22N2O3, with a molecular weight of approximately 302.37 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in neuropharmacology and potential therapeutic applications against various diseases.

Chemical Structure and Properties

The compound features a methoxy group at the 6th position and a tert-butyl ester at the carboxylic acid functional group. These functional groups contribute to its unique chemical properties and potential biological activities. The presence of the beta-carboline structure is significant as it is associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O3 |

| Molecular Weight | 302.37 g/mol |

| CAS Number | 1029578-08-2 |

| Chemical Class | Beta-carboline |

Neuroprotective Effects

Beta-carbolines, including tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate, are known for their neuroprotective properties . Research indicates that these compounds can influence neurotransmitter systems and may exhibit antidepressant-like effects. The methoxy group may enhance the lipophilicity of the compound, facilitating its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of beta-carbolines. For instance, related compounds have shown significant activity against Trypanosoma cruzi, with IC50 values indicating effective inhibition of the parasite's growth. While specific data on tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate is limited, its structural similarities suggest potential for similar activity.

Cytotoxicity Studies

In vitro studies have demonstrated that some beta-carboline derivatives exhibit low cytotoxicity towards mammalian cells while maintaining efficacy against parasitic infections. For example, a related beta-carboline derivative showed a selective index that was significantly higher against parasites compared to mammalian cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Interaction with Biological Targets

Preliminary interaction studies suggest that tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate may bind to specific receptors or enzymes involved in neurological processes. The exact mechanisms remain under investigation but could involve modulation of neurotransmitter release or receptor activity.

Case Studies and Research Findings

- Neuropharmacological Studies :

-

Antiparasitic Research :

- In a study assessing various beta-carbolines for their activity against Trypanosoma cruzi, derivatives exhibited potent trypanocidal effects with low toxicity towards human cells . This reinforces the need for further exploration of tert-butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate's potential in similar contexts.

-

Synthetic Applications :

- The compound serves as a precursor for synthesizing other tetrahydro-beta-carboline derivatives. Its versatility in synthetic chemistry opens avenues for developing novel compounds with enhanced biological activities.

Q & A

Q. What are the established synthetic routes for tert-butyl 6-methoxy-beta-carboline derivatives, and how do reaction conditions influence yield and purity?

The synthesis of tert-butyl beta-carboline derivatives typically involves multi-step processes, including protection/deprotection strategies and cyclization reactions. For example, tert-butyl carboxylate intermediates are often synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. A critical factor is the choice of base (e.g., NaH or KCO) to avoid hydrolysis of the tert-butyl group. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect regioselectivity and byproduct formation . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate high-purity products.

Q. How is the structural integrity of tert-butyl 6-methoxy-beta-carboline derivatives validated in academic research?

Structural characterization employs:

- NMR spectroscopy : H and C NMR to confirm methoxy group integration (δ ~3.8 ppm) and tert-butyl carbamate signals (δ ~1.4 ppm for C(CH)).

- X-ray crystallography : Resolve stereochemical ambiguities; SHELX software is widely used for refinement, though limitations in handling disordered solvent molecules may require alternative programs like OLEX2 .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and rule out residual impurities .

Q. What analytical methods are recommended for assessing the purity of this compound in pharmacological studies?

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) to separate degradation products.

- LC-MS : Quantify trace impurities (<0.1%) and confirm molecular weight.

- Elemental analysis : Validate carbon/nitrogen ratios (±0.3% theoretical values) to ensure absence of solvent residues .

Advanced Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 6-methoxy-beta-carboline derivatives using design of experiments (DoE)?

A DoE approach identifies critical variables (e.g., catalyst loading, temperature, stoichiometry) and their interactions. For example:

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Catalyst (Mo(CO)) | 0.5–2.0 mol% | 1.2 mol% |

| Reaction Temperature | 40–80°C | 60°C |

| Solvent | DCE, toluene, THF | 1,2-dichloroethane (DCE) |

Statistical analysis (ANOVA) revealed that DCE enhances electrophilic reactivity, while excess catalyst increases side-product formation. This method improved yield from 62% to 89% in analogous epoxidation studies .

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?

Stereoisomer separation is critical for bioactive beta-carbolines. Techniques include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Diastereomeric crystallization : Introduce chiral auxiliaries (e.g., (R)-BINOL) to form separable salts .

- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Ru-complexes) during cyclization to favor a single enantiomer .

Q. What computational methods are suitable for predicting the reactivity of tert-butyl 6-methoxy-beta-carboline derivatives in drug discovery?

- DFT calculations : Simulate transition states to predict regioselectivity in electrophilic substitutions (e.g., halogenation at C-1 vs. C-3).

- Molecular docking : Screen beta-carboline scaffolds against target proteins (e.g., 5-HT receptors) using AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess logP, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. How should researchers address contradictory pharmacological data for beta-carboline analogs?

Contradictions often arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies:

- Dose-response validation : Use at least three independent replicates with positive/negative controls.

- Metabolite screening : LC-MS/MS to identify active/inactive metabolites.

- Structural analogs : Compare activity of tert-butyl 6-methoxy derivatives with non-substituted beta-carbolines to isolate substituent effects .

Q. What methodologies enable regioselective functionalization of the beta-carboline core for SAR studies?

- Directed ortho-metalation : Use LDA/TMP to deprotonate C-1, followed by quenching with electrophiles (e.g., I, B(OMe)).

- Halogen dance reactions : Bromine migration under Pd catalysis allows access to C-4-substituted derivatives.

- Microwave-assisted synthesis : Accelerate SNAr reactions at C-6 using DMF as solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.